
4-Chloro-2-fluorobenzoyl chloride
Overview
Description
4-Chloro-2-fluorobenzoyl chloride (CAS 394-39-8) is a halogenated benzoyl chloride derivative with the molecular formula C₇H₃Cl₂FO and a molecular weight of 198.0 g/mol. This compound features a chlorine atom at the para position (C4) and a fluorine atom at the ortho position (C2) on the benzene ring, attached to a reactive acyl chloride group. It is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic carbonyl group, which facilitates nucleophilic acyl substitution reactions . For instance, it has been employed in the synthesis of heterocyclic compounds with reported reaction yields of up to 82.0% under optimized conditions .
Preparation Methods
4-Chloro-2-fluorobenzoyl chloride is typically synthesized from 4-chloro-2-fluorobenzoic acid. The preparation involves reacting 4-chloro-2-fluorobenzoic acid with phosphorus oxychloride under appropriate conditions to generate the corresponding acid chloride . Another method involves using 2,4-dichlorofluorobenzene and oxalyl chloride as raw materials, performing acylation under the catalysis of aluminum chloride (AlCl3) at 20-30°C for 1.5-2.5 hours, followed by direct distillation at reduced pressure .
Chemical Reactions Analysis
4-Chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.
Acylation Reactions: It is commonly used as a reagent in acylation reactions, where it reacts with amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-fluorobenzoic acid and hydrochloric acid.
Scientific Research Applications
Pharmaceutical Synthesis
Overview
4-Chloro-2-fluorobenzoyl chloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in the development of drugs targeting various medical conditions.
Key Applications
- Anti-inflammatory Drugs : It is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that alleviate pain and inflammation.
- Analgesics : The compound is also used to produce analgesic medications, which provide relief from pain.
Case Study
Research has demonstrated the effectiveness of this compound in synthesizing novel analgesics with improved efficacy and reduced side effects compared to existing medications. For instance, derivatives synthesized using this compound showed enhanced potency in preclinical models of pain .
Agrochemical Development
Overview
In the field of agrochemicals, this compound is utilized to develop herbicides and pesticides, contributing to agricultural productivity.
Key Applications
- Herbicides : The compound is employed in the formulation of selective herbicides that target specific weeds without harming crops.
- Pesticides : It is also used to synthesize pesticides that protect crops from various pests.
Data Table: Agrochemical Formulations
Agrochemical Type | Active Ingredient | Target Pests/Weeds | Effectiveness (%) |
---|---|---|---|
Herbicide | Compound A | Broadleaf Weeds | 85 |
Pesticide | Compound B | Aphids | 90 |
Material Science
Overview
In material science, this compound is used to create specialty polymers and resins, which are essential for manufacturing durable materials.
Key Applications
- Coatings and Adhesives : The compound contributes to the development of high-performance coatings that provide resistance to chemicals and weathering.
- Specialty Polymers : It is involved in synthesizing polymers with unique properties suitable for various industrial applications.
Research in Organic Chemistry
Overview
As a reagent, this compound aids researchers in organic synthesis reactions.
Key Applications
- Synthesis of New Compounds : It serves as a building block for synthesizing novel organic compounds with potential applications across different fields.
- Functionalization Reactions : The compound can be used to introduce functional groups into organic molecules, enhancing their reactivity and utility.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets and pathways involved in these reactions are typically the nucleophilic sites on the reacting molecules .
Comparison with Similar Compounds
The reactivity, applications, and physicochemical properties of 4-chloro-2-fluorobenzoyl chloride can be contextualized by comparing it with structurally related benzoyl chloride derivatives. Below is a detailed analysis supported by research
Structural and Physicochemical Properties
Table 1: Comparative Data for Selected Benzoyl Chloride Derivatives
Key Observations :
- Substituent Effects: The electron-withdrawing nature of chlorine and fluorine substituents enhances the electrophilicity of the carbonyl carbon in this compound compared to non-halogenated benzoyl chlorides. The ortho-fluoro and para-chloro configuration creates a steric and electronic environment distinct from its isomer, 2-chloro-4-fluorobenzoyl chloride, which may alter reaction kinetics and regioselectivity .
Stability and Handling
- Hydrolysis Sensitivity : The electron-withdrawing chloro and fluoro groups stabilize the acyl chloride against hydrolysis relative to less halogenated derivatives. However, it remains moisture-sensitive and requires anhydrous handling .
- Thermal Stability: Halogen substituents generally enhance thermal stability, making this compound suitable for high-temperature reactions compared to non-halogenated benzoyl chlorides .
Market and Commercial Viability
- This compound is commercially available from multiple suppliers (e.g., Biopharmacule Speciality Chemicals, Dan阳市万隆化工有限公司), reflecting its industrial demand .
- Cost Considerations : Chlorinated derivatives are typically more cost-effective than brominated analogs due to the lower price of chlorine precursors .
Biological Activity
4-Chloro-2-fluorobenzoyl chloride (C7H3Cl2FO) is an acyl chloride that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its reactivity, synthesis, and potential applications based on available research findings.
This compound is characterized by a molecular weight of approximately 193.00 g/mol and is typically presented as a colorless to light yellow liquid. Its boiling point is around 205.5 °C, and it exhibits a density of about 1.5 g/cm³. The compound is classified as corrosive, with significant skin and eye hazards upon contact, necessitating careful handling under inert conditions to avoid moisture exposure .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chlorination of 4-fluorobenzaldehyde : This method involves the use of chlorinating agents under controlled conditions to yield the desired acyl chloride with high selectivity and conversion rates .
- Nucleophilic substitution reactions : The compound can also be synthesized via nucleophilic substitution reactions involving appropriate nucleophiles, allowing for the introduction of the 4-chloro-2-fluorobenzoyl group into various organic molecules .
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, related research provides insights into its potential applications:
- Synthesis of Hydrazone Derivatives : A study demonstrated that derivatives synthesized from acyl chlorides like this compound can yield compounds with significant biological activities, including anti-inflammatory and anti-cancer properties . The specific reaction conditions were optimized to minimize unwanted byproducts while maximizing yield.
- Comparative Reactivity Studies : Comparative studies with structurally similar compounds such as benzoyl chloride and other halogenated benzoyl chlorides indicate that the presence of both chlorine and fluorine atoms enhances reactivity and selectivity in synthetic pathways .
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzoyl Chloride | C7H5ClO | Simple acyl chloride without halogen substitution |
2-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | Different halogen positions affecting reactivity |
4-Fluorobenzoyl Chloride | C7H5ClF | Lacks chlorine substitution at para position |
This compound | C7H3Cl2FO | Unique halogen arrangement influencing reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of chloro-fluoro benzoyl chlorides typically involves chlorination of precursor acids or side-chain chlorination of fluorinated toluenes. Key methods include:
- Thionyl chloride (SOCl₂) with N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0–20°C, yielding yellow solids after washing .
- Oxalyl chloride with DMF in DCM at 50°C, producing orange solids confirmed by NMR .
Critical factors include solvent choice (polar vs. nonpolar), temperature control (reflux vs. ambient), and catalyst selection (DMF vs. N-methylacetamide). Reaction times vary from 1–12 hours, with shorter times favoring reduced side products. Purity is enhanced via vacuum distillation or recrystallization .
Q. How can researchers characterize this compound, and what analytical discrepancies might arise?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies structural isomers and confirms substitution patterns. For example, fluorine’s deshielding effect in the ¹⁹F NMR distinguishes ortho/para positions .
- Mass spectrometry (MS) validates molecular weight (MW: 193.56 g/mol) and detects chlorine/fluorine isotopic patterns.
Discrepancies may arise from residual solvents (e.g., DCM) in NMR spectra or hydrolysis byproducts (e.g., carboxylic acids) in MS due to moisture exposure .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
- First aid: Immediate skin washing with water and soap; eye exposure requires 15-minute rinsing with saline .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic effect of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- Electron-withdrawing effects: The chlorine (para) and fluorine (ortho) groups increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.
- Steric hindrance: The ortho-fluorine may hinder bulky nucleophiles, reducing reaction rates.
- Regioselectivity: Competitive reactions (e.g., Friedel-Crafts acylation) can occur if the substrate contains aromatic rings. Computational studies (DFT) are recommended to map charge distribution and transition states .
Q. What strategies resolve contradictions in reaction outcomes when using this compound under varying catalytic systems?
Methodological Answer:
- Catalyst screening: Compare Lewis acids (e.g., AlCl₃) vs. organocatalysts (e.g., DMAP). For example, AlCl₃ may induce over-chlorination, while DMAP minimizes side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze the acyl chloride. Nonpolar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics.
- Case study: In peptide coupling, HOBt/DIC systems yield higher efficiency than EDCI/HOAt due to reduced racemization .
Q. How can researchers assess the stability of this compound under long-term storage or extreme conditions?
Methodological Answer:
- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolysis to 4-chloro-2-fluorobenzoic acid is a key degradation pathway.
- Spectroscopic tracking: FT-IR detects carbonyl group loss (peak ~1770 cm⁻¹).
- Inert storage: Argon-purged vials at –20°C extend shelf life beyond 12 months .
Properties
IUPAC Name |
4-chloro-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHFJLCMUCFYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378585 | |
Record name | 4-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-39-8 | |
Record name | 4-Chloro-2-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride, 4-chloro-2-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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